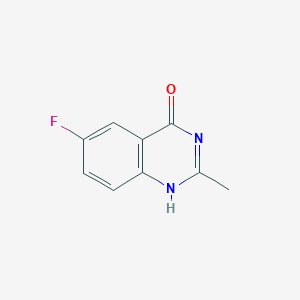

6-fluoro-2-methyl-1H-quinazolin-4-one

Description

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are a cornerstone of modern drug discovery, forming the structural basis of a vast number of pharmaceutical agents. mdpi.comreachemchemicals.com These organic molecules are characterized by a cyclic structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within the ring. mdpi.com This incorporation of heteroatoms imparts unique physicochemical properties that are crucial for biological activity. rroij.com More than 85% of all biologically active chemical entities contain a heterocyclic ring, a statistic that underscores their central role in medicinal chemistry. nih.gov

The significance of heterocyclic compounds lies in their structural diversity and functional versatility. mdpi.com They serve as valuable scaffolds that medicinal chemists can modify to fine-tune a molecule's properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are essential for optimizing how a drug is absorbed, distributed, metabolized, and excreted (ADME properties) and for enhancing its interaction with biological targets like enzymes and receptors. rroij.comnih.gov Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in other critical interactions with proteins and nucleic acids. rroij.com The versatility of these scaffolds allows for the development of drugs with improved efficacy, better safety profiles, and the ability to overcome challenges like drug resistance. rroij.com

Overview of Quinazolinone as a Privileged Structure and Pharmacophore in Pharmaceutical Research

Within the vast family of heterocyclic compounds, the quinazolinone skeleton is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govomicsonline.org This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fruitful starting point for the discovery of new drugs. nih.gov The quinazolinone structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, which contains a carbonyl group. ijpsjournal.com This fused heterocyclic system is found in over 150 naturally occurring alkaloids and a multitude of synthetic compounds with a wide array of pharmacological activities. nih.gov

The quinazolinone nucleus is considered an important pharmacophore, which is the essential part of a molecule's structure responsible for its biological activity. nih.goveipublication.com Its versatility has led to the development of compounds with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties, among others. eipublication.comnih.govnih.gov The stability of the quinazolinone ring system towards metabolic degradation and the relative ease of its synthesis contribute to the continued scientific interest in this scaffold. nih.govresearchgate.net Furthermore, its lipophilic nature can aid in crossing biological barriers like the blood-brain barrier, making it suitable for developing drugs targeting the central nervous system. nih.gov Several approved drugs, such as Gefitinib (B1684475) (an anticancer agent) and Alfuzosin (used for benign prostatic hyperplasia), are based on the quinazolinone structure, validating its therapeutic importance. nih.govnih.gov

| Drug Name | Therapeutic Class |

| Gefitinib | Anticancer (EGFR Inhibitor) |

| Erlotinib (B232) | Anticancer (EGFR Inhibitor) |

| Afatinib | Anticancer (EGFR Inhibitor) |

| Prazosin (B1663645) | Antihypertensive |

| Doxazosin | Antihypertensive |

| Alfuzosin | Benign Prostatic Hyperplasia |

Historical Context and Evolution of Quinazolinone Derivatives in Therapeutics

The history of quinazolinone chemistry began in 1869 when the first derivative was synthesized by Griess from the reaction of anthranilic acid and cyanogen. taylorandfrancis.comresearchgate.netnih.gov However, it was the work of Gabriel in 1903 that led to a more extensive understanding of the synthesis of the parent quinazoline (B50416) structure. taylorandfrancis.comnih.gov For much of the early 20th century, research was largely academic.

A significant turning point occurred in the mid-20th century with the discovery and marketing of methaqualone, a quinazolinone derivative with potent sedative-hypnotic properties. This discovery catalyzed a surge of interest in the pharmacological potential of the quinazolinone scaffold and spurred extensive research into structure-activity relationships (SAR). Scientists began to systematically modify the quinazolinone core to explore a wider range of therapeutic applications. This led to the development of a diverse family of derivatives with activities far beyond sedation. researchgate.netwisdomlib.org In recent decades, research has focused on creating highly specific agents, leading to the approval of several quinazolinone-based drugs for various conditions, including hypertension (e.g., prazosin, doxazosin) and cancer (e.g., gefitinib, erlotinib). nih.govnih.govwisdomlib.org This evolution from a simple heterocyclic structure to a key component of modern therapeutics highlights the enduring value of the quinazolinone scaffold in drug development. uky.edu

Rationale for Academic Research on Fluorinated Quinazolinones

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic properties. mdpi.com When applied to the quinazolinone scaffold, fluorination can lead to significant improvements in biological activity and pharmacokinetic profiles. mdpi.com The rationale for the academic focus on fluorinated quinazolinones is based on the unique effects of the fluorine atom.

Fluorine is highly electronegative and has a van der Waals radius similar to that of a hydrogen atom. Its introduction can alter the electronic properties of the quinazolinone ring system, influencing how the molecule binds to its biological target. nih.gov This can lead to increased binding affinity and potency. nih.gov Furthermore, the carbon-fluorine bond is very strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. nih.gov This increased stability can lead to a longer duration of action in the body. Fluorine substitution can also improve a molecule's lipophilicity, which may enhance its ability to permeate cell membranes and cross biological barriers. nih.gov Research has shown that fluorinated quinazolinones can exhibit potent anticancer and antimicrobial activities. researchgate.netnih.gov For example, the presence of a fluorine atom on the phenyl ring of certain quinazoline derivatives was found to strengthen their anti-inflammatory activity. mdpi.com The strategic placement of fluorine atoms continues to be a key area of research for developing new and more effective quinazolinone-based therapeutic agents. researchgate.net

Specific Academic Research Focus on 6-Fluoro-2-methyl-1H-quinazolin-4-one

The synthesis of 2-methyl-quinazolin-4(3H)-ones is well-established, often involving the condensation of an appropriately substituted anthranilic acid with a source of the 2-methyl group, such as acetic anhydride (B1165640) or N-acetylanthranilic acid. omicsonline.orgresearchgate.net The introduction of the fluorine atom at the 6-position requires starting with a fluorinated precursor, such as 5-fluoroanthranilic acid.

Research on such compounds typically involves a multi-step process:

Synthesis: Developing efficient and scalable synthetic routes. rsc.orgthieme-connect.com

Characterization: Confirming the structure and purity of the synthesized compound using analytical techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry. researchgate.net

Biological Evaluation: Screening the compound for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. researchgate.netnih.gov For instance, studies on related fluorinated quinazolinones have identified them as promising hits for oral cancer, acting by arresting the cell cycle and inducing apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with that of non-fluorinated or otherwise substituted analogues to determine the specific role of the fluorine and methyl groups. nih.gov For example, SAR studies have revealed that the presence of a halogen atom at the 6-position can be crucial for improving antimicrobial activities. nih.gov

While extensive public data specifically detailing the biological activities of this compound is limited, research on closely related analogues provides insight into its potential. For example, derivatives with substitutions at the 2 and 6 positions are frequently investigated for their therapeutic potential.

Table 1: Physicochemical Properties of Related Quinazolinones

| Compound | Molecular Formula | Key Substituents | Focus of Research |

|---|---|---|---|

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | C₈H₄FN₃O₃ | 7-Fluoro, 6-Nitro | EGFR Inhibition, Anticancer |

| 6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one | C₁₉H₁₈BrN₃O₂ | 6-Bromo, 2-Methyl | Antimicrobial, Analgesic researchgate.net |

| Fluorinated 2-Styryl 4(3H)-quinazolinone | Varies | 2-Styryl, Fluorine | Anticancer (Oral Cancer) nih.gov |

The academic focus on compounds like this compound is part of a broader effort to systematically explore the chemical space around the quinazolinone scaffold to discover novel and more effective therapeutic agents. uky.edu

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUNYJURDZUDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoro 2 Methyl 1h Quinazolin 4 One and Analogues

Classical and Conventional Synthetic Approaches to Quinazolinones

Traditional methods for quinazolinone synthesis have been the bedrock for chemists for decades. These approaches, while sometimes requiring harsh conditions, are robust and well-documented, often serving as the foundation for more modern adaptations.

A primary and direct route to quinazolinone synthesis begins with appropriately substituted anthranilic acids. researchgate.net For the target molecule, 2-amino-5-fluorobenzoic acid serves as the key starting material. google.com A common strategy involves the acylation of the amino group, typically with acetic anhydride (B1165640) or acetyl chloride, to form an N-acetylated intermediate. This intermediate is then cyclized to build the quinazolinone ring system. researchgate.net

This initial acylation step is crucial as it sets the stage for the subsequent ring closure. The reaction of 2-amino-5-fluorobenzoic acid with an acylating agent like acetyl chloride can lead to the formation of a benzoxazinone (B8607429) intermediate, which is a cornerstone of another major synthetic pathway. researchgate.netsemanticscholar.org Alternatively, multi-component reactions involving 2-aminobenzoic acid, acyl chlorides, and various amines can be facilitated by catalysts like Brønsted acid ionic liquids, often under microwave irradiation, to produce 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net

The use of benzoxazinone intermediates represents one of the most prevalent and versatile methods for synthesizing 4(3H)-quinazolinones. ijprajournal.comnih.gov The process is typically a two-step sequence starting from an anthranilic acid.

Step 1: Formation of the Benzoxazinone First, 2-amino-5-fluorobenzoic acid is treated with an acylating agent. For the synthesis of 6-fluoro-2-methyl-1H-quinazolin-4-one, acetic anhydride is commonly used. The reaction involves heating the anthranilic acid with acetic anhydride, which leads to both N-acetylation and subsequent cyclization via dehydration to form 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one. bu.edu.egsciforum.net A similar reaction using 5-bromoanthranilic acid and acetyl chloride also yields the corresponding 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one, demonstrating the generality of this approach. researchgate.netsemanticscholar.org

Step 2: Conversion to Quinazolinone The formed 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a reactive intermediate. nih.govbu.edu.eg Its core structure contains reactive sites that are susceptible to nucleophilic attack. nih.gov The benzoxazinone ring can be opened and re-closed by reacting it with a suitable nitrogen nucleophile. When reacted with ammonia (B1221849) or a source like formamide, it yields this compound. researchgate.net If hydrazine (B178648) hydrate (B1144303) is used as the nucleophile, the reaction produces 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one. bu.edu.egsciforum.netnih.gov This method's popularity stems from the accessibility of the starting materials and the generally high yields of the resulting quinazolinones.

| Benzoxazinone Precursor | Nitrogen Nucleophile | Product | Reference |

|---|---|---|---|

| 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | bu.edu.egresearchgate.net |

| 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | bu.edu.eg |

| 2-Methyl-4H-benzo[d] wikipedia.orgacs.orgoxazin-4-one | Hydrazine Hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | sciforum.net |

| 6-Fluoro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one | nih.gov |

The Niementowski reaction is a classical name reaction in organic chemistry for the synthesis of 4-oxo-3,4-dihydroquinazolines (4(3H)-quinazolinones). wikipedia.org It involves the thermal condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov To synthesize this compound via this route, 2-amino-5-fluorobenzoic acid would be reacted with acetamide.

Traditionally, this reaction requires high temperatures (around 130–150 °C) and can be time-consuming. ijprajournal.com However, modern adaptations have significantly improved its efficiency. The use of microwave irradiation, for instance, can dramatically reduce reaction times and improve yields, making the Niementowski synthesis more practical and aligned with greener chemistry principles. ijprajournal.comnih.govijarsct.co.in Researchers have extended the reaction by replacing the typically used amides with a combination of a carboxylic acid and a primary amine, allowing for the synthesis of 2,3-disubstituted-4(3H) quinazolinones in a solvent-free microwave-assisted process. researchgate.netsemanticscholar.org

Modern and Green Chemistry Approaches in Quinazolinone Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and environmentally benign methods. These modern approaches often feature milder reaction conditions, avoidance of toxic reagents, and improved atom economy.

A significant trend in modern organic synthesis is the avoidance of transition-metal catalysts, which can be costly, toxic, and difficult to remove from the final product. mdpi.com Several metal-free strategies for quinazolinone synthesis have emerged.

One innovative approach utilizes dimethyl sulfoxide (B87167) (DMSO) not just as a solvent but as a C1 synthon. rsc.orgresearchgate.net In a reaction catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) and using an oxidant such as potassium persulfate (K₂S₂O₈), 2-aminobenzamides can undergo an oxidative cyclization with DMSO to form the quinazolinone ring. researchgate.net This method is notable for its wide substrate scope and the absence of any metal catalyst. researchgate.net

Other notable metal-free methods include:

Iodine-Catalyzed Reactions : Molecular iodine can catalyze the synthesis of quinazolines under metal-free conditions. mdpi.com

Base-Promoted Cyclocondensation : The reaction of 2-aminobenzamides with benzoyl chlorides can be promoted by a simple base like potassium carbonate (K₂CO₃) in a green solvent like polyethylene (B3416737) glycol (PEG-200), providing excellent yields under mild conditions. rsc.org

Oxidative Olefin Bond Cleavage : A metal- and catalyst-free protocol has been developed where o-aminobenzamide reacts with styrenes in the presence of an oxidant (DTBP) and an additive (p-TsOH) to yield quinazolin-4(3H)-ones. mdpi.com

These strategies represent a move towards more sustainable pharmaceutical manufacturing by reducing reliance on heavy metals. mdpi.comrsc.org

| Reactants | Key Reagents/Conditions | Approach | Reference |

|---|---|---|---|

| 2-Aminobenzamides, DMSO | DABCO (catalyst), K₂S₂O₈ (oxidant), Microwave | DMSO as methine source | rsc.orgresearchgate.net |

| 2-Aminobenzamides, Benzoyl Chlorides | K₂CO₃ (base), PEG-200 (solvent) | Base-promoted cyclocondensation | rsc.org |

| o-Aminobenzamide, Styrenes | DTBP (oxidant), p-TsOH (additive), DMSO (solvent) | Oxidative olefin bond cleavage | mdpi.com |

| N-Pyridylindoles | (Diacetoxyiodo)benzene, K₂S₂O₈ | Oxidative C-C bond cleavage and C-N coupling | acs.org |

Several one-pot methods for quinazolin-4(3H)-ones have been reported:

Three-Component Reaction with Isatoic Anhydride : A facile method involves the one-pot reaction of isatoic anhydride (a stable derivative of anthranilic acid), an amine, and a 1,3-diketone. This reaction can be catalyzed by a combination of molecular iodine and triethylamine (B128534) (Et₃N) under mild heating to produce a variety of quinazolin-4(3H)-one derivatives in good yields. tandfonline.com

Three-Component Assembly with Diazonium Salts : A highly efficient domino reaction combines arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives (like anthranilates) to form quinazolin-4(3H)-ones in a single pot. acs.org

Nickel-Catalyzed Dehydrogenative Coupling : While not metal-free, some modern one-pot methods use earth-abundant metals. An efficient nickel-catalyzed one-pot cascade reaction couples o-aminobenzamides with alcohols. nih.gov This acceptorless dehydrogenative coupling is environmentally benign as it generates the product with high atom economy. nih.gov

Iodine-Promoted Cyclocondensation : Anthranilamides can undergo cyclocondensation with aldehydes in the presence of iodine in a one-pot reaction to afford 2-substituted 4(3H)‐quinazolinones in moderate to excellent yields. tandfonline.com

These methods highlight a strategic shift towards processes that maximize efficiency and minimize environmental impact in the synthesis of complex heterocyclic molecules.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become an important technique in the synthesis of quinazolinone derivatives, offering advantages such as significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.govindexcopernicus.com This method aligns with the principles of green chemistry by often allowing for solvent-free conditions or the use of environmentally benign solvents like water. rsc.org

The application of microwave irradiation has been shown to be effective for various steps in quinazolinone synthesis. For instance, the cyclocondensation of anthranilic acids with other reactants is a key process that benefits from microwave heating. nih.gov A green and efficient protocol involves the microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids (which would include 5-fluoro-2-aminobenzoic acid as a precursor for the title compound) and amidines in water. rsc.org This approach is notable for its use of an inexpensive and non-toxic catalyst in an aqueous medium. rsc.org

Another relevant microwave-assisted method is the synthesis of 2-methyl-3(H)-quinazolinone from methyl 2-acetoamidobenzoate and a base like ammonia or hydrazine hydrate. indexcopernicus.com The use of microwave irradiation in this process leads to high product yields in a fraction of the time required for conventional heating. indexcopernicus.com Furthermore, the reaction of 2-aminobenzamide (B116534) with chloroacetylchloride under microwave activation can produce key intermediates like 2-chloromethylquinazoline-4(3H)-one, which can be further modified. nih.gov These examples underscore the versatility and efficiency of microwave technology in constructing the fundamental quinazolinone scaffold. nih.govindexcopernicus.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | nih.govindexcopernicus.commdpi.com |

| Energy Efficiency | Lower | Higher | nih.gov |

| Yields | Moderate to Good | Good to Excellent | nih.govrsc.org |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free or in green solvents (e.g., water) | nih.govrsc.org |

| Reaction Profile | May generate more by-products | Cleaner reactions with simpler work-up | nih.gov |

Multicomponent Reactions (MCRs) for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more starting materials react in a single step to form a product containing the majority of the atoms from the reactants, are a highly efficient tool for generating molecular diversity. nih.gov These reactions are prized for their high efficiency, mild reaction conditions, and their ability to rapidly construct complex molecular scaffolds, making them ideal for creating libraries of quinazolinone derivatives for biological screening. mdpi.comnih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been successfully employed in the synthesis of polycyclic quinazolinone derivatives. nih.govacs.org In one approach, an Ugi-4CR involving o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia generates an intermediate that can undergo a subsequent metal-catalyzed intramolecular N-arylation to yield the final isoindolo[1,2-b]quinazolinone structure. acs.org This strategy demonstrates the power of combining MCRs with subsequent cyclization steps to build intricate heterocyclic systems. nih.gov

Another innovative MCR strategy involves using cyanamide (B42294) as the amine component in an Ugi-4CR, which, after a radical-induced cyclization, leads to the formation of polycyclic quinazolinones. nih.gov MCRs have also been used in domino reactions, such as the three-component reaction between anilines, aldehydes, and terminal alkynes, catalyzed by solid acids under microwave irradiation, to produce quinoline (B57606) derivatives, a related heterocyclic system. mdpi.com These methodologies highlight the capacity of MCRs to efficiently generate a wide array of structurally diverse quinazolinone analogues from simple starting materials in a limited number of synthetic steps. nih.govacs.org

Advanced Derivatization Strategies for the this compound Scaffold

Modifications at the N-1 Position of the Quinazolinone Core

The nitrogen atom at the N-1 position of the quinazolinone ring is a critical site for structural modification, although it is less commonly derivatized than the N-3 position. Introducing substituents at N-1 can significantly influence the molecule's physicochemical properties and biological activity.

Synthetic strategies to modify the N-1 position often involve the alkylation or arylation of an appropriate quinazolinone precursor. For example, in the synthesis of 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives, the N-1 position was substituted with various alkyl and benzyl (B1604629) groups. mdpi.com This was typically achieved by reacting the N-H group of the quinazolinone core with an alkyl halide (R¹X) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com While this example pertains to a quinazolinedione, the fundamental reaction principle is applicable to the this compound scaffold, provided the N-3 position is appropriately protected or unreactive. The presence of a nitrogen atom at the 1-position is considered a key feature, and its modification can be a strategy to avoid potential toxicity associated with certain pharmacophores.

Substitutions and Elaborations at the 3-Position

The N-3 position of the quinazolinone scaffold is the most frequently modified site for creating diverse analogues with a broad spectrum of biological activities. The introduction of various substituents at this position is a cornerstone of structure-activity relationship (SAR) studies for this class of compounds.

A common synthetic route involves the condensation of a 2-acylaminobenzoic acid (like 2-acetamido-5-fluorobenzoic acid) with a primary amine (R-NH₂). This reaction directly incorporates the desired substituent at the N-3 position. For instance, reacting 5-fluoro-2-aminobenzamide with acetic anhydride yields 6-fluoro-2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one, which upon reaction with a substituted aniline, generates the corresponding 3-substituted-6-fluoro-2-methylquinazolin-4(3H)-one. nih.gov

Research has shown that a wide variety of groups can be installed at this position. Examples include:

Aryl and Heteroaryl Groups: 3-Aryl derivatives are common, such as the 3-(2-chlorophenyl) group found in analogues of CP-465,022. nih.govnih.gov The synthesis of 6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one highlights the introduction of a substituted phenyl ring. researchgate.net

Alkyl and Functionalized Alkyl Groups: Simple alkyl groups or more complex functionalized chains can be added. The antiproliferative activity of certain quinazolinone hybrids was found to be highly dependent on the N-3 substituent, with an allyl group showing more pronounced effects than ethyl or phenyl groups. nih.gov

Amine-Containing Groups: Derivatives such as 6-bromo-2-methyl-3-(4'-morpholino-phenyl)-quinazolin-4-(3H)-one have been synthesized and shown to possess significant biological activity. researchgate.net

The choice of substituent at N-3 is crucial for modulating the pharmacological profile of the resulting molecule. nih.gov

Table 2: Examples of N-3 Substituted Quinazolinone Derivatives and Their Synthesis

| N-3 Substituent | Synthetic Precursor | Resulting Compound Class | Biological Relevance (Example) | Reference |

|---|---|---|---|---|

| Substituted Phenyl | Substituted Aniline | 3-Aryl-quinazolin-4-ones | NMDA Receptor Antagonists | nih.gov |

| Allyl | Allylamine | 3-Allyl-quinazolin-4-ones | Anticancer Agents | nih.gov |

| 4'-Morpholino-phenyl | 4-Morpholinoaniline | 3-(Morpholinophenyl)-quinazolin-4-ones | Analgesic, Anti-inflammatory | researchgate.net |

Strategic Functionalization at Other Positions for Enhanced Biological Relevance

Beyond the nitrogen positions, strategic functionalization of the carbocyclic ring and the C-2 position of the this compound scaffold is a key strategy for optimizing biological activity. The fluorine atom at the C-6 position already represents a critical functionalization, known to enhance metabolic stability and binding affinity in many drug candidates.

Further modifications are explored to fine-tune activity:

C-7 and C-8 Positions: Substitutions at these positions can significantly impact potency. In a study on tankyrase inhibitors, the introduction of nitro and diol groups at the C-8 position of a quinazolin-4-one scaffold led to new interactions with the target enzyme, improving both affinity and selectivity. nih.govresearchgate.net Similarly, studies on antifungal derivatives revealed that substitution at the C-6 and C-7 positions, for example with additional fluorine or chlorine atoms, directly affects biological activity. nih.gov

C-2 Position: While the title compound has a methyl group at C-2, this position is a common site for elaboration. For instance, attaching styryl groups at C-2 has been explored for creating NMDA receptor antagonists. nih.gov The synthesis of these analogues involves generating the quinazolin-4-one core first, followed by condensation with an appropriate aldehyde to build the C-2 substituent. nih.gov

C-4 Position: The carbonyl oxygen at C-4 can be replaced to modulate the mechanism of action. In one study, the oxygen was replaced with hydrazinyl and 5-nitrofuryl-hydrazinyl pharmacophores to create potent antitrypanosomal agents. rsc.org This type of modification can introduce an entirely new mechanism of action, such as the production of nitric oxide or reactive oxygen species, in addition to any inherent activity of the parent scaffold. rsc.org

These derivatization strategies demonstrate that a systematic exploration of substitutions across the entire quinazolinone scaffold is a powerful approach to developing compounds with enhanced and specific biological profiles. nih.govnih.gov

Investigative Biological Activities and Molecular Mechanisms

Enzyme Inhibition Research

Research into the enzymatic inhibition of 6-fluoro-2-methyl-1H-quinazolin-4-one derivatives has primarily centered on kinases, with significant findings also emerging in the inhibition of hydrolases and oxidases.

The quinazolinone core is a well-established pharmacophore for kinase inhibitors, and the introduction of a fluorine atom at the 6-position has been shown to enhance the inhibitory potency of these compounds against several kinases.

The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for therapeutic intervention. Several quinazoline-based EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), have been successfully developed and approved for cancer treatment.

Derivatives of this compound have been synthesized and evaluated for their EGFR inhibitory activity. For instance, a derivative, compound 8h (6-fluoro-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one), demonstrated potent inhibition of EGFR kinase with an IC50 value of 0.12 μM, which is comparable to the well-known EGFR inhibitor erlotinib (IC50 = 0.1 μM). Molecular docking studies of compound 8h revealed a binding mode similar to that of erlotinib within the EGFR active site, which helps to explain its potent inhibitory effect.

In another study, compounds 6a and 6d were identified as potent inhibitors of both EGFR and PI3Kα. Compound 6d was the more active of the two, with an IC50 value of 0.15 μM against EGFR. The docking analysis of these compounds also indicated a binding pattern similar to co-crystallized ligands in the EGFR active site.

Table 1: EGFR Kinase Inhibition by this compound Derivatives

| Compound | Derivative Name | IC50 (μM) vs. EGFR | Reference |

| 8h | 6-fluoro-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | 0.12 | |

| 6d | Not specified in provided text | 0.15 | |

| 6a | Not specified in provided text | 0.27 | |

| Erlotinib | (positive control) | 0.1 |

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. The delta isoform of PI3K (PI3Kδ) is of particular interest, and selective inhibitors like idelalisib (B1684644) have been approved for treating certain hematological malignancies.

The this compound scaffold has been utilized in the design of PI3K inhibitors. A series of novel quinazoline (B50416) derivatives were synthesized and evaluated for their inhibitory activity against PI3Kδ. Within this series, compound 10c , a 2-amino-6-fluoro-3-(4-methoxyphenyl)quinazoline-4(3H)-one derivative, emerged as the most potent inhibitor with an IC50 value of 0.08 μM. Structure-activity relationship analysis highlighted that the fluorine atom at the 6-position and an amino group at the 2-position were beneficial for inhibitory activity. Molecular docking studies of compound 10c into the active site of PI3Kδ showed a similar binding mode to the co-crystallized ligand, providing a rationale for its potent inhibition.

Furthermore, research has shown that some quinazolinone derivatives can dually inhibit both EGFR and PI3Kα. For example, compound 6d displayed good inhibitory activity against PI3Kα with an IC50 of 0.21 μM, while compound 6a had an IC50 of 0.35 μM against the same enzyme.

Table 2: PI3K Inhibition by this compound Derivatives

| Compound | Target | IC50 (μM) | Reference |

| 10c | PI3Kδ | 0.08 | |

| 6h | PI3Kα | 0.18 | |

| 6d | PI3Kα | 0.21 | |

| 6a | PI3Kα | 0.35 | |

| LY294002 | (positive control) | 0.15 |

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including Alzheimer's disease and cancer. Consequently, GSK-3 has become an important target for drug discovery.

Novel 2,3,6-trisubstituted quinazolin-4(3H)-one derivatives have been designed and synthesized as GSK-3β inhibitors. Among these, compounds 5g and 5h , which feature a 6-fluoro-2-methyl-3-(substituted phenyl)quinazolin-4(3H)-one scaffold, were identified as the most potent inhibitors, with IC50 values of 0.12 μM and 0.15 μM, respectively. These values are comparable to the known GSK-3β inhibitor, kenpaullone (B1673391) (IC50 = 0.1 μM). SAR analysis revealed that the fluorine atom at the 6-position of the quinazolinone ring was beneficial for inhibitory activity. Molecular docking studies of these compounds into the GSK-3β active site showed a binding mode similar to that of the co-crystallized ligand, supporting their potent inhibitory activity.

Table 3: GSK-3β Inhibition by this compound Derivatives

| Compound | IC50 (μM) vs. GSK-3β | Reference |

| 5g | 0.12 | |

| 5h | 0.15 | |

| Kenpaullone (positive control) | 0.1 |

The versatility of the this compound scaffold extends to the inhibition of other important kinases.

HER2: Novel quinazoline derivatives have been developed as inhibitors of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, indicating the potential for dual-target inhibition.

VEGFR: Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. A derivative, compound 5g (a 2-methyl-6-nitro-3-(4-pyridyl)quinazolin-4(3H)-one), was identified as a potent inhibitor of VEGFR-2 kinase with an IC50 value of 0.15 μM, comparable to the positive control sorafenib (B1663141) (IC50 = 0.12 μM).

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is implicated in the development and progression of various cancers. A series of novel 6-fluoro-2-methyl-3-(substituted)quinazolin-4(3H)-one derivatives were designed as potent c-Met kinase inhibitors. Compound 12f , featuring a 3-(4-(3-morpholinopropoxy)phenyl) substituent, was exceptionally potent with an IC50 of 2.4 nM against c-Met kinase. SAR analysis confirmed that the 6-fluoro substituent was crucial for this potent inhibitory activity. Another derivative, compound 7d (a 6-bromo-2-methyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one), also showed potent inhibition of c-Met kinase with an IC50 of 0.12 μM, comparable to the approved drug crizotinib (B193316) (IC50 = 0.1 μM).

Table 4: Inhibition of Other Kinases by Quinazolinone Derivatives

| Compound | Target Kinase | IC50 (μM) | Reference |

| 5g | VEGFR-2 | 0.15 | |

| 12f | c-Met | 0.0024 | |

| 7d | c-Met | 0.12 | |

| Sorafenib | (VEGFR-2 positive control) | 0.12 | |

| Crizotinib | (c-Met positive control) | 0.1 |

Beyond kinases, derivatives of this compound have also been investigated for their ability to inhibit hydrolases and oxidases.

Hydrolase Inhibition: Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. Some quinazolinone derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter metabolism. A novel derivative, compound 7g (2-(4-chlorophenyl)-6-fluoro-3-(4-methoxybenzyl)quinazolin-4(3H)-one), was a potent inhibitor of both AChE and BChE with IC50 values of 0.08 μM and 0.12 μM, respectively. SAR analysis indicated that the 6-fluoro substituent was beneficial for this activity.

Oxidase Inhibition: Oxidases are enzymes that catalyze oxidation-reduction reactions. Quinazolinone derivatives have been reported to inhibit monoamine oxidases (MAO-A and MAO-B). Compound 8c , a 6-fluoro-2-methyl-3-(4-chlorobenzyl)quinazolin-4(3H)-one derivative, was found to be a potent inhibitor of both MAO-A and MAO-B with IC50 values of 0.12 μM and 0.15 μM, respectively. Here again, the 6-fluoro group was identified as being advantageous for inhibitory activity.

Table 5: Hydrolase and Oxidase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC50 (μM) | Reference |

| 7g | Acetylcholinesterase (AChE) | 0.08 | |

| 7g | Butyrylcholinesterase (BChE) | 0.12 | |

| 8c | Monoamine Oxidase A (MAO-A) | 0.12 | |

| 8c | Monoamine Oxidase B (MAO-B) | 0.15 |

Anti-Inflammatory Pathway Modulation

Quinazolinone derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and the expression of pro-inflammatory mediators. nih.govscilit.com

COX-2 and IL-1β are critical mediators in the inflammatory response. Research has shown that quinazolinone compounds can effectively downregulate the gene expression of both. nih.gov A study investigating the structure-activity relationship of quinazolinones found that these compounds could inhibit COX-2 and IL-1β mRNA expression, with some derivatives reducing gene expression to as low as 0.50% and 3.10%, respectively. nih.gov This inhibitory action is believed to occur through the suppression of the nuclear factor κB (NF-κB) pathway. nih.gov Notably, the presence of a halogen substituent, such as chlorine or fluorine, on the aromatic ring of the quinazolinone derivative led to a marked decrease in IL-1β mRNA expression. nih.gov

iNOS and TNF-α are also central players in inflammation. nih.govmdpi.com Quinazolinone derivatives have been shown to modulate their activity and expression. The same study that demonstrated effects on COX-2 and IL-1β also found that quinazolinones with an aliphatic substituent at a specific position showed good to excellent inhibition of iNOS mRNA expression. nih.gov Furthermore, quinazoline compounds are known to inhibit the production of pro-inflammatory cytokines, including TNF-α. nih.gov This effect can be mediated through the inhibition of the NF-κB pathway. For example, certain (4-phenylamino)quinazoline derivatives were found to be potent inhibitors of TNF-α production (IC50 = 4.0 µM) by blocking the translocation of the NF-κB dimer to the nucleus. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | - |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one | Q1 |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | FQ |

| Isopropylquinazolinone with 4-fluorobenzyl moiety | 9q |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | CQ |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one | BQ |

| Acarbose | - |

| N-(5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl)-L-glutamic acid | ICI D1694 |

| 8-hydroxy-2-methylquinazolin-4(3H)-one | NU1025 |

| Allopurinol | - |

| Tyrosinase | - |

| Alpha-Glucosidase | - |

| Phosphodiesterase 7A | PDE7A |

| Phosphodiesterase 5 | PDE5 |

| Thymidylate Synthase | TS |

| Poly-(ADP-ribose) Polymerase | PARP |

| Carbonic Anhydrase II | CA-II |

| Xanthine Oxidase | XO |

| Cyclooxygenase-2 | COX-2 |

| Interleukin-1 Beta | IL-1β |

| Inducible Nitric Oxide Synthase | iNOS |

| Tumor Necrosis Factor-Alpha | TNF-α |

Inhibition of Nuclear Factor Kappa B (NF-κB) Pathways

The quinazolinone scaffold is a key feature in a class of molecules investigated for their anti-inflammatory effects through the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including pro-inflammatory cytokines. nih.govnih.gov

The mechanism of action for several quinazoline derivatives involves blocking the activation of NF-κB. researchgate.net Specifically, certain (4-Phenylamino)quinazoline derivatives have been found to inhibit the translocation of the NF-κB dimer (composed of p65 and p50 subunits) from the cytoplasm into the nucleus upon stimulation. nih.govmdpi.com This retention of the NF-κB dimer in the cytoplasm prevents it from binding to DNA and transactivating target genes, thereby suppressing the production of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα). nih.govmdpi.com Interestingly, this can be achieved without affecting the upstream degradation of the inhibitory IκB complex. mdpi.com Molecular modeling has further suggested that these compounds may exert their effect by binding to key proteins within the pathway, such as the p65 subunit itself. arabjchem.org

| Derivative Class/Compound | Investigated Effect on NF-κB Pathway | Reference(s) |

| 2-Thiazole-5-yl-3H-quinazolin-4-one Derivatives | Evaluated as inhibitors of NF-κB mediated transcriptional activation. | nih.gov |

| (4-Phenylamino)quinazoline Alkylthiourea Derivatives | Inhibit nuclear translocation of the NF-κB dimer; suppress IL-6 and TNFα production. | nih.govmdpi.com |

| 6-Amino-4-phenethylaminoquinazoline (QNZ/EVP4593) | Widely used as a research tool to block NF-κB transcriptional activity. | researchgate.netencyclopedia.pub |

| General Quinazolinone Derivatives | Downregulate expression of inflammatory genes (COX-2, IL-1β) via NF-κB inhibition. | nih.gov |

Antimicrobial Research Perspectives

Quinazolinone derivatives have been the subject of considerable research for their potential as antimicrobial agents, demonstrating a broad spectrum of activity. nih.gov

The antibacterial action of quinazolinone derivatives has been attributed to their interaction with bacterial DNA structures. nih.gov The primary molecular targets identified are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.comyoutube.com These enzymes are essential for bacterial DNA replication, transcription, and repair, as they manage the topological state of the DNA. youtube.com

The mechanism is analogous to that of fluoroquinolone antibiotics. mdpi.com Quinazolinone-based compounds bind non-covalently to the complex formed between the topoisomerase enzyme and bacterial DNA. mdpi.com This binding stabilizes the "cleavage complex," a transient state where the DNA backbone is broken to allow strands to pass through. By stabilizing this complex, the compounds inhibit the subsequent re-ligation of the DNA strands, leading to an accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell. mdpi.comyoutube.com Research is ongoing to develop novel quinazolinone analogs that target DNA gyrase but can circumvent existing bacterial resistance mechanisms to fluoroquinolones. diva-portal.org Some studies also suggest that these derivatives may interact with the bacterial cell wall, though the specific mechanisms of this interaction are less defined. nih.gov

| Bacterial Target | Mechanism of Action by Quinazolinone Derivatives | Reference(s) |

| DNA Gyrase (GyrB) & Topoisomerase IV | Inhibition of enzyme activity by stabilizing the enzyme-DNA cleavage complex. | mdpi.comnih.govresearchgate.net |

| DNA Replication | Halts bacterial growth by inducing double-strand DNA breaks. | mdpi.comyoutube.com |

| Bacterial Cell Wall | Implicated as a potential interaction site, contributing to antibacterial effect. | nih.gov |

Several quinazolinone derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. mdpi.comresearchgate.net Mechanistic studies on potent antifungal quinazolinones suggest that they disrupt fungal cell integrity. researchgate.netacs.org

Detailed investigation of a highly active quinazolinone derivative against the plant pathogen Sclerotinia sclerotiorum revealed that the compound induced severe morphological changes in the fungal structure, including abnormal mycelia and damaged internal organelles. researchgate.netacs.org Crucially, the compound was found to alter the permeability of the fungal cell membrane. researchgate.netacs.org This disruption of the cell membrane's barrier function is a likely contributor to its fungicidal effects. Structure-activity relationship studies have also shown that the type of substituent on the quinazolinone ring influences the spectrum of antifungal activity. For instance, derivatives with a chlorine atom were more effective against Rhizoctonia solani, whereas compounds with a cyano group showed better inhibition of Fusarium oxysporum. mdpi.com

| Fungal Species | Observed Effect/Mechanism | Reference(s) |

| Sclerotinia sclerotiorum | Caused abnormal mycelia, damaged organelles, and changed cell membrane permeability. | researchgate.netacs.org |

| Fusarium oxysporum | Effectively inhibited by cyano-substituted quinazolinone derivatives. | mdpi.com |

| Rhizoctonia solani | Effectively inhibited by chloro-substituted quinazolinone derivatives. | mdpi.com |

| Various Phytopathogenic Fungi | Showed significant growth inhibition. | mdpi.comresearchgate.net |

Anticonvulsant Research Perspectives and Mechanism of Action

The quinazolinone core is present in compounds known for their sedative-hypnotic and anticonvulsant properties, such as the historical drug methaqualone. nih.gov Research into newer derivatives has elucidated a primary mechanism of action for this pharmacological effect. nih.gov

Many anticonvulsant quinazolinones function as positive allosteric modulators of the GABA-A receptor. nih.gov The GABA-A receptor is a ligand-gated ion channel that, upon binding to its endogenous ligand γ-aminobutyric acid (GABA), mediates the primary inhibitory neurotransmission in the central nervous system. nih.gov By binding to an allosteric site (a site distinct from the GABA binding site), these compounds enhance the receptor's response to GABA. nih.gov This potentiation results in an increased flow of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, thus producing a generalized inhibitory or anticonvulsant effect. nih.gov Structure-activity relationship studies have indicated that the presence of a halogen, such as fluorine or chlorine, at the 6-position of the quinazoline ring can enhance anticonvulsant activity. nih.gov

| Molecular Target | Mechanism of Action | Consequence | Reference(s) |

| GABA-A Receptor | Positive Allosteric Modulation | Enhanced inhibitory neurotransmission, leading to an anticonvulsant effect. | nih.gov |

| Carbonic Anhydrase II (hCA II) | Potential inhibition (investigated via molecular docking). | May contribute to activity by affecting pH homeostasis. | nih.gov |

Antimalarial Research Perspectives and Mechanistic Insights

Quinazolinone and the related quinolone scaffolds are foundational structures for potent antimalarial agents. nih.govacs.org Their mechanism of action against Plasmodium parasites, the causative agent of malaria, is well-characterized.

The primary target is the mitochondrial cytochrome bc1 complex (also known as complex III), a critical component of the parasite's electron transport chain. nih.govacs.orgnih.gov Inhibition of the cytochrome bc1 complex is lethal to the parasite, not primarily through the blockade of ATP synthesis, but by disrupting a key metabolic pathway. mdpi.com In the blood stages of its lifecycle, the parasite relies on the electron transport chain to regenerate ubiquinone. mdpi.com This oxidized quinone is a required cofactor for the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines (the building blocks of DNA and RNA). mdpi.com Because Plasmodium cannot salvage pyrimidines from its host, the inhibition of this pathway starves the parasite of essential metabolites, halting its replication. mdpi.com Many quinolone and quinazolinone inhibitors, like the drug atovaquone, bind to the ubiquinol (B23937) oxidation (Qo) site on the cytochrome b subunit of the complex. nih.govmdpi.com

| Parasite Target | Mechanism of Action | Consequence | Reference(s) |

| Mitochondrial Cytochrome bc1 Complex | Inhibition of the ubiquinol oxidation (Qo) site. | Blocks the electron transport chain. | nih.govacs.orgnih.gov |

| Dihydroorotate Dehydrogenase (DHODH) Pathway | Indirect inhibition due to lack of its cofactor, ubiquinone. | Halts the de novo synthesis of pyrimidines. | mdpi.com |

| Parasite Replication | Cessation of replication due to lack of essential DNA/RNA precursors. | Parasite death. | mdpi.com |

Broader Pharmacological Spectrum Research

The structural versatility of the quinazoline and quinazolinone nucleus has led to its investigation across a wide range of therapeutic areas beyond those detailed above. wisdomlib.orgwisdomlib.org Its designation as a "privileged scaffold" stems from its ability to serve as a template for developing ligands for diverse biological targets. nih.govnih.gov

Extensive research has documented the potential of various quinazolinone derivatives as:

Anticancer agents nih.govnih.gov

Anti-inflammatory drugs wisdomlib.orgwisdomlib.org

Antihypertensive compounds wisdomlib.orgnih.gov

Anti-diabetic agents wisdomlib.orgnih.gov

Analgesics wisdomlib.org

Anti-HIV agents wisdomlib.org

Cholinesterase inhibitors , with potential applications in neurodegenerative diseases nih.gov

This broad spectrum of activity ensures that the quinazolinone framework remains a subject of intense interest and a promising starting point for the discovery and development of new drugs. wisdomlib.orgsemanticscholar.org

of Quinazolinone Derivatives

The quinazolinone scaffold is a recurring motif in medicinal chemistry, demonstrating a wide array of biological activities. Researchers have synthesized and evaluated numerous derivatives, exploring their potential as therapeutic agents. This article focuses on the investigative biological activities and molecular mechanisms of compounds based on the quinazolin-4-one core structure, with a particular focus on antiviral, receptor antagonism, antiprotozoal, and antihypertensive research.

The quinazolin-4-one scaffold has been identified as a promising starting point for the development of antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19. nih.gov The primary target for these inhibitors is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). nih.gov This enzyme is crucial for the viral life cycle, as it cleaves viral polyproteins to release functional non-structural proteins necessary for viral replication. nih.gov By inhibiting Mpro, the viral replication process can be effectively blocked. nih.gov

In the pursuit of nonpeptidic, noncovalent Mpro inhibitors, researchers have utilized a scaffold hopping strategy, transitioning from the chromen-4-one core of baicalein (B1667712) to the quinazolin-4-one structure. nih.gov This led to the discovery of a quinazolin-4-one-based inhibitor that demonstrated inhibitory activity against SARS-CoV-2 Mpro. nih.gov Further structural optimization of this series yielded compounds with improved biochemical potency, cellular antiviral activity, and better drug metabolism and pharmacokinetics (DMPK) profiles when compared to the initial lead, baicalein. nih.gov

One notable compound from this research, designated as C7, exhibited superior inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 0.085 µM, a significant improvement over baicalein's 0.966 µM. nih.gov In cell-based assays using SARS-CoV-2-infected Vero E6 cells, C7 also showed more effective inhibition of viral replication (EC50 = 1.10 µM) compared to baicalein (EC50 = 5.15 µM), while displaying low cytotoxicity. nih.gov X-ray co-crystal structures revealed that these quinazolin-4-one derivatives act via a non-covalent mechanism, adopting a noncanonical binding mode within the Mpro active site. nih.gov

The adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov A2ARs are highly expressed in various parts of the central nervous system, including neurons and glial cells, where they modulate the release of several neurotransmitters. nih.gov Antagonism of this receptor is a key mechanism of action for compounds like caffeine (B1668208) and has been linked to a reduced risk of developing neurodegenerative conditions. nih.govwikipedia.org

The 2-aminoquinazoline (B112073) heterocycle has been highlighted as a promising scaffold for designing novel and effective A2AR antagonists. nih.govnih.gov Research in this area has led to the development of derivatives with high affinity for the human A2A receptor (hA2AR). For instance, the compound 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a hit compound with a high affinity (Ki = 20 nM). nih.govnih.gov

Subsequent research focused on synthesizing new 2-aminoquinazoline derivatives with various substitutions to enhance antagonist activity and improve properties like solubility. nih.gov The introduction of aminoalkyl chains with tertiary amines at the C2-position proved to be a successful strategy. nih.gov The findings from these studies provide valuable insights for the future development of quinazoline-based A2AR antagonists for therapeutic applications. nih.gov

Table 1: A2A Adenosine Receptor Antagonist Activity of Select Quinazoline Derivatives

| Compound | Binding Affinity (Ki) for hA2AR | Functional Antagonist Activity (IC50) |

|---|---|---|

| 1 | 20 nM | Not Reported |

| 5m | 5 nM | 6 µM |

| 9x | 21 nM | 9 µM |

| 10d | 15 nM | 5 µM |

Data sourced from a study on novel quinazoline derivatives as A2A adenosine receptor antagonists. nih.gov

Naegleria fowleri, a free-living amoeba, causes primary amoebic meningoencephalitis (PAM), a rare but devastating brain infection with a mortality rate exceeding 97%. clemson.edunih.govnih.gov The urgent need for effective treatments has driven research into new antiprotozoal agents, with quinazolinone-based compounds emerging as a promising class of inhibitors. nih.gov

Quinazolinones derived from a Mannich-coupled domino rearrangement have been identified as potent inhibitors of the amoeba. nih.gov Extensive research involving the synthesis and evaluation of numerous analogs has been conducted to improve potency, solubility, and microsomal stability. nih.gov This work successfully established an antiamoebic quinazolinone pharmacophore. nih.gov One compound, (±)-trans-57b, demonstrated a superior combination of potency, selectivity, and stability. nih.gov Further separation of its enantiomers revealed that (4aS,13bR)-57b (also known as BDGR-20237) was significantly more potent than its counterpart. nih.gov While pharmacokinetic profiling of BDGR-20237 showed high brain penetrance, its limited half-life did not lead to a statistically significant increase in survival in a pilot mouse efficacy study. nih.gov Nevertheless, the established pharmacophoric model, supported by data from 88 quinazolinones, provides a strong foundation for future optimization of this scaffold. nih.gov

Another line of research has focused on inhibiting the amoeba's metabolic pathways. Glycolysis is essential for the viability of the infectious trophozoite stage of N. fowleri. plos.org Inhibitors of the glycolytic enzyme enolase, initially designed to treat brain cancer, have been found to be toxic to the pathogen. clemson.eduplos.org One such inhibitor, (1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid (HEX), proved to be a potent inhibitor of N. fowleri enolase (NfENO) and was lethal to the trophozoites in laboratory settings. plos.org In an animal model, intranasal delivery of HEX extended the longevity of infected rodents, though it was not curative. plos.org These findings underscore the potential of targeting glycolysis and the promise of specific inhibitors in developing treatments for PAM. plos.org

Table 2: Inhibitory Activity against Naegleria fowleri

| Compound/Agent | Target | Inhibitory Concentration | Outcome in Animal Model |

|---|---|---|---|

| (±)-trans-57b | Not Specified | Potent inhibitor | Not Reported |

| BDGR-20237 | Not Specified | High potency | Limited half-life, no significant survival increase nih.gov |

| HEX | Enolase (NfENO) | IC50 = 0.14 µM; EC50 = 0.21 µM plos.org | Increased longevity of infected rodents plos.org |

| Pinus densiflora leaf extract (PLE) | Not Specified | IC50 = 62.3 µg/ml parahostdis.org | Not Reported |

Derivatives of quinazolin-4(3H)-one have been a subject of investigation for their potential cardiovascular effects, particularly as antihypertensive agents. researchgate.netnih.govresearchgate.net Research has involved the synthesis of various novel substituted quinazolin-4(3H)-one derivatives, which were subsequently screened for their activity in vivo. researchgate.netnih.govresearchgate.net

In one study, a series of eighteen new quinazolin-4(3H)-one derivatives were synthesized and evaluated. nih.govresearchgate.net Seven of these compounds demonstrated a hypotensive effect and also induced bradycardia (a slower heart rate). nih.govresearchgate.net The activity of these compounds was found to be better than that of the reference drug Prazosin (B1663645), which functions as an α1-adrenergic blocker. nih.govresearchgate.net

Another study focused on synthesizing 2-piperidino-4-amino-6,7-dimethoxyquinazolines as potential antihypertensive agents. nih.gov The results indicated that the furoylpiperazine group in the prazosin molecule could be replaced by a substituted piperidine (B6355638) group without losing the blood pressure-lowering activity. nih.gov The nature of the substituents on the piperidine ring significantly influenced both the potency and the duration of the hypotensive action. nih.gov Some of the newly synthesized compounds were found to be as potent as prazosin in anesthetized normotensive rats. nih.gov Upon oral administration to conscious spontaneously hypertensive rats, two of the compounds appeared to be more efficacious than prazosin at higher doses. nih.gov

Further research into the structure-activity relationship of quinazolinone derivatives revealed that substitutions on the peripheral phenyl rings greatly influenced antihypertensive activity. tandfonline.com It was observed that the presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the phenyl ring attached to the quinazolinone core tends to increase the antihypertensive activity. tandfonline.com

While the primary focus of the available research has been on antihypertensive effects, some studies have noted that quinazoline derivatives possess a broad range of pharmacological activities, including analgesic properties, although specific data for this compound was not detailed in the reviewed literature. researchgate.nettandfonline.com

Table 3: Investigated Quinazolinone Derivatives in Antihypertensive Research

| Study Focus | Key Findings | Reference Compound |

|---|---|---|

| Novel substituted quinazolin-4(3H)-ones | Seven compounds showed hypotensive effect and bradycardia, with better activity than the reference. nih.govresearchgate.net | Prazosin nih.govresearchgate.net |

| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Some compounds were as potent as the reference; two were more efficacious at higher doses. nih.gov | Prazosin nih.gov |

Structure Activity Relationship Sar Investigations of 6 Fluoro 2 Methyl 1h Quinazolin 4 One Derivatives

Impact of Fluoro Substitution at Position 6

The introduction of a fluorine atom at the 6-position of the quinazolinone ring is a key strategic modification in medicinal chemistry. This substitution profoundly alters the electronic properties, lipophilicity, and metabolic stability of the parent molecule, which in turn affects its biological profile.

Influence on Binding Affinity and Selectivity

The fluorine atom at position 6 has a marked influence on the binding affinity and selectivity of quinazolinone derivatives, particularly as kinase inhibitors. Structure-activity relationship analyses indicate that substituents at the C-6 position are crucial for differentiating between closely related enzyme targets, such as HER2 and EGFR. nih.gov The high electronegativity of fluorine can create specific polar interactions or alter the charge distribution of the aromatic ring, enhancing binding to the target's active site. For instance, polar substituents at the 6-position have been shown to increase binding affinity through enhanced hydrogen bonding potential. nih.gov

In the context of human epidermal growth factor receptor 2 (HER2), quinazoline (B50416) derivatives have been designed to achieve high selectivity over the epidermal growth factor receptor (EGFR), a strategy aimed at reducing side effects associated with non-selective inhibitors. nih.gov The substituent at C-6 is a determining factor in this selectivity. nih.gov By modifying this position, researchers can fine-tune the molecule's interaction with specific amino acid residues within the ATP-binding pocket of the kinase, leading to improved selectivity profiles.

Role in Modulating Biological Efficacy across Different Target Classes

The 6-fluoro substitution is instrumental in conferring a broad spectrum of biological activities. SAR studies have consistently shown that the presence of a halogen at the 6-position can significantly enhance the antimicrobial properties of quinazolinone derivatives. nih.gov Specifically, 6-fluoro substitution has been linked to potent antifungal activity. A series of S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives demonstrated notable inhibitory effects against the growth of various fungi. cbijournal.comnih.gov

Furthermore, halogenated 4(3H)-quinazolinones have emerged as a promising class of chemotherapeutic agents for treating cancer. scispace.com These molecules have shown significant inhibitory activity in the micromolar range when tested against breast cancer cell lines like MCF-7. scispace.com The fluorine atom can enhance membrane permeability and block metabolic degradation, increasing the bioavailability and efficacy of the compound as an anticancer agent.

Comparative Analysis with Other Halogen Substitutions (e.g., Chlorine, Iodine)

When comparing fluorine to other halogens at the 6-position, distinct effects on activity are observed, which are often tied to the different steric and electronic properties of the halogens (F, Cl, Br, I).

Electronic Effects: While modestly electron-withdrawing substituents like chlorine are generally well-tolerated, strongly electron-withdrawing groups can sometimes lead to lower yields or activity in certain enzymatic reactions. nih.gov

Steric Bulk: The size of the halogen atom (I > Br > Cl > F) can influence how the molecule fits into a binding pocket. In some cases, larger halogens may provide more favorable van der Waals interactions, while in others they may cause steric hindrance.

Biological Activity: In studies of quinolin-2(1H)-one derivatives as anti-hepatitis B virus (HBV) agents, 6-chloro substitution was a key feature of compounds with potent activity. nih.gov Similarly, the synthesis of 6-bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one resulted in a compound with very high antimicrobial activity, suggesting that heavier halogens can also confer significant potency. researchgate.net

The choice of halogen is therefore a critical parameter in drug design, allowing for the optimization of a compound's properties for a specific biological target.

Role of Methyl Substitution at Position 2

The methyl group at the 2-position of the quinazolinone ring is not merely a simple substituent; it plays a fundamental role in defining the molecule's biological activity and its interaction with target receptors.

Contribution to Specific Biological Activities (e.g., Antimicrobial, Anticonvulsant)

The 2-methyl group is considered essential for certain biological activities. nih.gov SAR studies have repeatedly highlighted its importance for conferring potent antimicrobial effects. nih.gov Numerous novel 2-methyl-quinazolin-4(3H)-one derivatives have been synthesized and shown to possess mild to good antibacterial activity. researchgate.netrjptonline.org

Beyond antimicrobial applications, this substitution is also associated with other pharmacological effects. Research into quinazoline derivatives has demonstrated their potential as anticonvulsant, anti-inflammatory, and analgesic agents. nih.govresearchgate.net In the realm of oncology, 2-substituted quinazolines have been investigated for their antiproliferative activity against various cancer cell lines. mdpi.com The modification of the methyl group at the second position into other chemical entities has been a fruitful strategy for developing structural analogues with significant biological activity.

Steric and Electronic Effects on Molecular Recognition

The methyl group at position 2 exerts both steric and electronic effects that influence molecular recognition. The reactivity of the 2-methyl group is increased due to a tautomeric effect in the quinazolinone ring, which results in an exocyclic methylene (B1212753) carbon. researchgate.net This enhanced reactivity makes the 2-position a prime site for further chemical modification.

Data Tables

Table 1: Biological Activities Associated with Substitutions

| Position | Substitution | Associated Biological Activity | Reference(s) |

| 6 | Fluoro | Antifungal, Anticancer (MCF-7), Kinase Selectivity (HER2/EGFR) | nih.govcbijournal.comnih.govscispace.com |

| 6 | Chloro | Anti-HBV, Antimicrobial | nih.govnih.gov |

| 6 | Bromo | Antimicrobial | researchgate.net |

| 2 | Methyl | Antimicrobial, Anticonvulsant, Anti-inflammatory, Antiproliferative | nih.govresearchgate.netrjptonline.orgmdpi.com |

Significance of Substitutions at Other Positions (e.g., N-1, C-3, C-4, C-8)

The biological activity of the quinazolin-4-one scaffold is highly dependent on the nature and position of its substituents. Research into various derivatives has demonstrated that modifications at several key positions, including N-1, C-3, and C-8, can significantly modulate potency and selectivity for different biological targets.

Investigations into tankyrase inhibitors have shown that introducing larger substituents at the C-8 position can enhance potency. nih.gov Specifically, the addition of nitro and diol groups at this position led to new interactions within the nicotinamide (B372718) binding site of the enzyme, resulting in improved affinity and selectivity. nih.gov For instance, a diol-based compound (EXQ-1e) and a nitro-based compound (EXQ-2d) both showed intriguing inhibition of the enzyme TNKS2. nih.gov

In the context of N-methyl-D-aspartate (NMDA) receptor antagonists, substitution at the C-8 position with a chlorine atom resulted in improved potency. nih.gov Furthermore, studies on cytotoxic agents have revealed that variations in substitutions at other positions can also have a profound impact. For example, the introduction of different amine groups can affect biological activity, with research indicating that an increase in the bulky structure of these amines can have a negative effect on cytotoxicity. nih.gov This suggests that steric hindrance plays a crucial role in the interaction with the biological target. nih.gov Similarly, for a series of 6-bromo quinazoline derivatives, the anticancer activity was found to be affected by different substitutions at a thiol (SH) group. nih.gov

Table 1: Effect of R-Group Variations at Different Positions on Quinazolinone Activity

| Position | R-Group | Target/Activity | Observation | Reference |

|---|---|---|---|---|

| C-8 | Nitro, Diol | Tankyrase Inhibition | Improved potency and selectivity. nih.gov | nih.gov |

| C-8 | Chlorine | NMDA Receptor Antagonism | Improved potency. nih.gov | nih.gov |

| C-2 (SH) | Various Alkyl/Aryl | Anticancer (MCF-7) | Activity is dependent on the nature of the substituent on the thiol group. nih.gov | nih.gov |

| Various | Bulky Amines | Cytotoxicity | Increased bulk led to a negative effect on activity. nih.gov | nih.gov |

The electronic properties of substituents on the quinazolinone ring system are critical determinants of biological activity. Both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution within the molecule, thereby influencing its interactions with target receptors or enzymes. studypug.com EWGs generally increase the electrophilicity of a molecule, while EDGs increase its nucleophilicity. studypug.com

Studies have shown that the introduction of strong electron-withdrawing groups can enhance the inhibitory efficiency of quinazolinone derivatives. For example, placing a fluorine atom (an EWG) at the C-7 position or a nitro group (a strong EWG) at the C-5 position was found to boost the inhibition efficiency of certain Schiff bases derived from a quinazolinone core. mdpi.com The introduction of a trifluoromethyl group, another potent EWG, has been used to increase the lipophilicity of compounds, potentially facilitating their diffusion across cellular membranes to interact with intracellular targets like DNA. nih.gov

In a study of quinazolin-4-one derivatives as tankyrase inhibitors, a nitro group at the C-8 position was shown to engage in new, favorable interactions with the target enzyme, improving both affinity and selectivity. nih.gov Conversely, the positional arrangement of both EDGs and EWGs is crucial. In a series of NMDA receptor antagonists, analogues with a methoxy (B1213986) group (EDG) or a trifluoromethyl group (EWG) in the meta position of an attached phenyl ring were found to be the most potent among their respective positional isomers. nih.gov This highlights that the specific location of the electronic effect is as important as its withdrawing or donating nature. nih.govrsc.org

Table 2: Influence of Electronic Groups on Quinazolinone Activity

| Position | Substituent | Group Type | Effect on Activity | Reference |

|---|---|---|---|---|

| C-7 | -F | EWG | Enhanced inhibition efficiency. mdpi.com | mdpi.com |

| C-5 | -NO₂ | EWG | Enhanced inhibition efficiency. mdpi.com | mdpi.com |

| C-8 | -NO₂ | EWG | Improved affinity and selectivity for tankyrases. nih.gov | nih.gov |

| Phenyl Ring | meta-OCH₃ | EDG | More potent than ortho or para isomers for NMDA antagonism. nih.gov | nih.gov |

| Phenyl Ring | meta-CF₃ | EWG | More potent than ortho or para isomers for NMDA antagonism. nih.gov | nih.gov |

Conformational Requirements and Molecular Flexibility in Biological Activity

The three-dimensional structure and conformational flexibility of 6-fluoro-2-methyl-1H-quinazolin-4-one derivatives are pivotal for their biological function. The spatial arrangement of the atoms determines how the molecule fits into the binding site of a protein, and its flexibility allows it to adopt the optimal conformation for binding.

The importance of a specific core conformation is also highlighted in computational studies. For 3D-QSAR modeling, a crucial step is the alignment of all molecules onto a common scaffold, which for this class of compounds is the quinazolin-4-one core. nih.gov This process assumes that all active compounds adopt a similar conformation when binding to the target, underscoring the necessity of a specific three-dimensional structure for activity. Molecular flexibility also plays a role; for example, the fluoromethyl group in the aforementioned crystal structure was observed to be disordered, indicating rotational freedom around the C-C single bond. researchgate.net However, excessive flexibility or steric bulk can be detrimental. The observation that increasingly bulky amine substituents lead to decreased cytotoxic activity suggests a conformational or steric clash within the target's binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models and Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazolin-4-one derivatives, 3D-QSAR models have been successfully developed to provide predictive insights and guide the design of more potent molecules. nih.gov

In one study focusing on quinazoline-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors, robust 3D-QSAR models were generated using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The statistical quality of these models was high, as indicated by strong internal validation metrics (Q² of 0.570 for CoMFA and 0.599 for CoMSIA) and internal correlation coefficients (R² of 0.855 and 0.895, respectively). The models also demonstrated good predictive power on an external test set of compounds, with predicted correlation coefficients (R²pred) of 0.657 and 0.681. nih.gov

These validated models can be used to design novel compounds with potentially superior activity. The CoMSIA model, for example, generated contour maps that indicated which regions around the molecule were favorable for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. Based on these insights, five new compounds were designed with predicted activities higher than those in the original dataset. nih.gov Complementary techniques like molecular docking are often used alongside QSAR to visualize how these compounds bind within the ATP binding site of a target kinase, such as EGFR-TK. researchgate.net Such studies have confirmed that potent compounds establish key interactions, like hydrogen bonds, with important amino acid residues in the active site, providing a structural basis for the QSAR predictions. nih.govresearchgate.net

Table 3: Statistical Parameters of a 3D-QSAR Study on Quinazolin-4(3H)-one Analogs

| Model | Q² (Leave-One-Out) | R² | R²pred (External Validation) | Reference |

|---|---|---|---|---|

| CoMFA | 0.570 | 0.855 | 0.657 | nih.gov |

| CoMSIA | 0.599 | 0.895 | 0.681 | nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is instrumental in understanding how a ligand, such as 6-fluoro-2-methyl-1H-quinazolin-4-one, might interact with the active site of a biological target, typically a protein. This method helps in predicting the conformation and orientation of the ligand within the binding site. nih.gov

Molecular docking studies on quinazolinone derivatives have revealed detailed interaction patterns within the active sites of various protein targets. The quinazolin-4-one core is recognized as a valuable scaffold for developing binders for targets like the bromodomain-containing protein 9 (BRD9). cnr.it For instance, in studies on Aurora A kinase inhibitors, the fluorine group on the quinazoline (B50416) ring was found to have a significant impact on binding within the hinge region. nih.gov This is often due to the unique properties of fluorine, which can engage in favorable interactions with the protein backbone. nih.gov